molecular formula C9H5Br2N B3220767 Isoquinoline, 1,8-dibromo- CAS No. 120258-67-5

Isoquinoline, 1,8-dibromo-

Cat. No. B3220767
CAS RN: 120258-67-5
M. Wt: 286.95
InChI Key: IKAVUSHDOXOKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Isoquinoline, 1,8-dibromo-” is a compound that belongs to the class of isoquinolines . The compound has a molecular formula of C9H5Br2N and a molecular weight of 286.954 . It is also known by other names such as 5,8-dibromo-isoquinoline, acmc-209pkl, and 5,8-bis bromanyl isoquinoline .


Synthesis Analysis

The synthesis of isoquinoline and its derivatives has attracted considerable attention from chemists and pharmacologists over recent years . The synthesis of “Isoquinoline, 1,8-dibromo-” was commenced with a reaction using 5,8-di-bromo-6,7-dimethoxyisoquinoline and an ®-alanine derivative .


Molecular Structure Analysis

The molecular structure of “Isoquinoline, 1,8-dibromo-” can be represented by the SMILES notation C1=CC (=C2C=NC=CC2=C1Br)Br . The compound is also known by its IUPAC name, 5,8-dibromoisoquinoline .


Chemical Reactions Analysis

Isoquinoline alkaloids, including “Isoquinoline, 1,8-dibromo-”, demonstrate a wide range of biological activities . They can be added to heterocycles at bonds 1—2 and substitution occurs in the intermediate species .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Mechanism of Action

The mechanism of action of Isoquinoline, 1,8-dibromo- is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Isoquinoline, 1,8-dibromo- has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Isoquinoline, 1,8-dibromo- has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Isoquinoline, 1,8-dibromo- has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

Isoquinoline, 1,8-dibromo- has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Isoquinoline, 1,8-dibromo- is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use in lab experiments. Isoquinoline, 1,8-dibromo- can be toxic at high concentrations, and care should be taken when handling it. Additionally, its mechanisms of action are not fully understood, and further research is needed to elucidate its potential therapeutic applications.

Future Directions

There are several future directions for research on Isoquinoline, 1,8-dibromo-. One area of interest is the development of new drugs and therapeutic agents based on its unique properties. Isoquinoline, 1,8-dibromo- has shown promise in the treatment of various diseases, and further research is needed to explore its potential applications. Another area of interest is the elucidation of its mechanisms of action. Understanding how Isoquinoline, 1,8-dibromo- works in the body could lead to the development of more effective treatments for a range of diseases. Finally, there is also interest in exploring the potential of Isoquinoline, 1,8-dibromo- as a tool for chemical biology and drug discovery. Its unique properties and potential applications make it an attractive candidate for further research in these areas.

Scientific Research Applications

Isoquinoline, 1,8-dibromo- has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Isoquinoline, 1,8-dibromo- has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

The safety data sheet for isoquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

1,8-dibromoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVUSHDOXOKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120258-67-5
Record name 1,8-dibromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline, 1,8-dibromo-
Reactant of Route 2
Isoquinoline, 1,8-dibromo-
Reactant of Route 3
Reactant of Route 3
Isoquinoline, 1,8-dibromo-
Reactant of Route 4
Isoquinoline, 1,8-dibromo-
Reactant of Route 5
Reactant of Route 5
Isoquinoline, 1,8-dibromo-
Reactant of Route 6
Isoquinoline, 1,8-dibromo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.